3-fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine 3-fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
Brand Name: Vulcanchem
CAS No.: 2640958-82-1
VCID: VC11829580
InChI: InChI=1S/C17H16FN7O/c18-14-3-11(4-19-5-14)17(26)24-8-12-6-23(7-13(12)9-24)16-2-1-15-21-20-10-25(15)22-16/h1-5,10,12-13H,6-9H2
SMILES: C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)C5=CC(=CN=C5)F
Molecular Formula: C17H16FN7O
Molecular Weight: 353.4 g/mol

3-fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

CAS No.: 2640958-82-1

Cat. No.: VC11829580

Molecular Formula: C17H16FN7O

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine - 2640958-82-1

Specification

CAS No. 2640958-82-1
Molecular Formula C17H16FN7O
Molecular Weight 353.4 g/mol
IUPAC Name (5-fluoropyridin-3-yl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Standard InChI InChI=1S/C17H16FN7O/c18-14-3-11(4-19-5-14)17(26)24-8-12-6-23(7-13(12)9-24)16-2-1-15-21-20-10-25(15)22-16/h1-5,10,12-13H,6-9H2
Standard InChI Key YRRTVJJDAMEKPY-UHFFFAOYSA-N
SMILES C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)C5=CC(=CN=C5)F
Canonical SMILES C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)C5=CC(=CN=C5)F

Introduction

3-Fluoro-5-(5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a unique combination of triazole, pyridazine, and pyrrole moieties, contributing to its diverse biological activities. The molecular weight of this compound is approximately 395.4 g/mol, and its structure includes multiple heteroatoms and functional groups that enhance its chemical reactivity and biological activity.

Synthesis and Chemical Transformations

The synthesis of 3-fluoro-5-(5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine typically involves multi-step synthetic routes. These routes often require the use of alkyl halides for alkylation steps and various catalysts to facilitate cyclization reactions. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability while maintaining product quality.

Key Reactions:

  • Alkylation: Involves the addition of alkyl groups to the compound.

  • Cyclization: Forms rings within the molecule, often facilitated by catalysts.

  • Electrophilic Substitution: Reactions where an electrophile replaces a leaving group on the aromatic rings.

Biological Activity and Potential Applications

This compound exhibits significant biological activity, particularly in the field of medicinal chemistry. Its mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors. The structural features facilitate binding to active sites on these targets, leading to inhibition or modulation of their activity. This interaction can result in substantial changes in cellular pathways and physiological responses, making it a candidate for further development as a therapeutic agent.

Potential Applications:

  • Medicinal Chemistry: Targeting specific biological pathways for therapeutic effects.

  • Drug Development: Potential as a pharmacological agent due to its interaction with enzymes and receptors.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-fluoro-5-(5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine. These include:

Compound NameStructure FeaturesUnique Aspects
2-(1-{ Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-5-(trifluoromethyl)pyridineContains trifluoromethyl groupEnhanced lipophilicity
5-(5-fluoro-substituted imidazoles)Imidazole core with fluorine substitutionKnown for potent kinase inhibition
3-(1-{ Triazolo[4,3-a]pyridin-7-yl}) derivativesSimilar triazole-pyridine frameworkFocused on anti-inflammatory properties

These compounds highlight the diversity within this chemical space while emphasizing the unique structural features and potential applications of 3-fluoro-5-(5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine in medicinal chemistry.

Future Research Directions

Future research should focus on optimizing synthetic routes to improve yield and purity, as well as exploring the compound's interactions with biological macromolecules to understand its therapeutic potential fully. Additionally, studying the compound's pharmacokinetics and pharmacodynamics will be crucial for its development as a therapeutic agent.

Given the current lack of detailed literature from reliable sources, further studies are needed to fully elucidate the properties and applications of this compound.

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